![molecular formula C11H8O6 B2831471 5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid CAS No. 91136-80-0](/img/structure/B2831471.png)
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound features two furan rings connected by a methylene bridge, with carboxyl groups attached to each furan ring. The presence of carboxyl groups makes it a dicarboxylic acid, which is significant in various chemical reactions and applications.
作用機序
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic applications .
Mode of Action
Furan derivatives, in general, are known for their reactivity and ability to interact with various biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid can be achieved through several methods. One common approach involves the copper-catalyzed reactions of furan derivatives. For instance, furan-2-carboxylic acid can be reacted with furfural in the presence of a copper catalyst to form the desired compound . The reaction conditions typically include a solvent such as methanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Products include furan-2,5-dicarboxylic acid and other oxidized derivatives.
Reduction: Products include furan-2,5-dimethanol and related alcohols.
Substitution: Products vary based on the substituent introduced, such as halogenated furans or nitrofuran derivatives.
科学的研究の応用
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with a single carboxyl group.
Furan-2,5-dicarboxylic acid: A related compound with carboxyl groups at the 2 and 5 positions of a single furan ring.
Methyl furan-2-carboxylate: An ester derivative of furan-2-carboxylic acid.
Uniqueness
5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid is unique due to its dual furan ring structure and the presence of two carboxyl groups. This configuration enhances its reactivity and potential for forming complex molecular architectures. Its structural features also contribute to its diverse applications in various fields of research and industry .
特性
IUPAC Name |
5-[(5-carboxyfuran-2-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLUFCRWIXJFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-methyl-5-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazol-4-yl)methanamine](/img/structure/B2831388.png)
![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2831390.png)
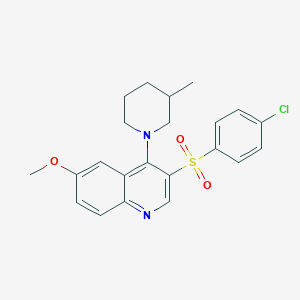
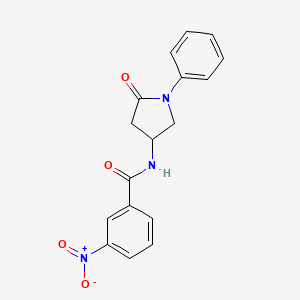
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2831394.png)
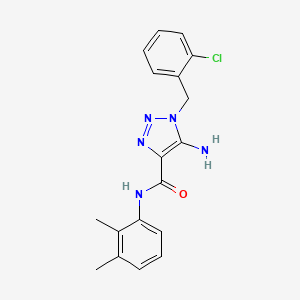
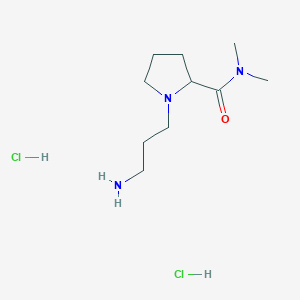
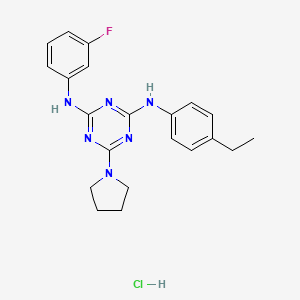
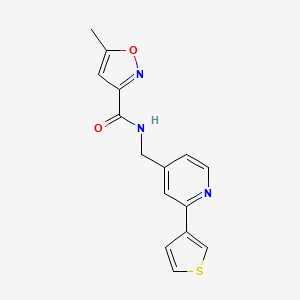
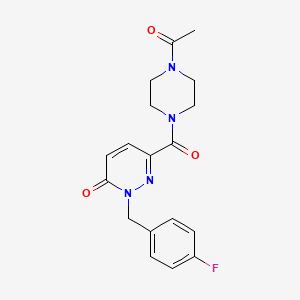
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2831405.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2831406.png)
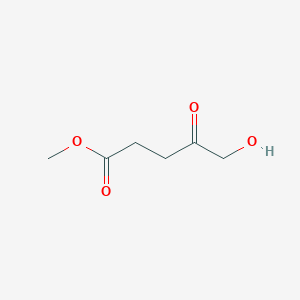
![Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2831411.png)
